molecular formula C10H13F2N3O2S B2704067 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411278-67-4

4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2704067
CAS No.: 2411278-67-4
M. Wt: 277.29
InChI Key: LPUIDVXBYMHORV-UHFFFAOYSA-N
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Description

4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13F2N3O2S and a molecular weight of 277.29 g/mol. This compound features a piperazine ring substituted with a fluoropyridine moiety and a sulfonyl fluoride group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride typically involves the following steps:

    Fluoropyridine Synthesis: The fluoropyridine moiety can be synthesized using methods such as the Umemoto reaction or the Balz-Schiemann reaction.

    Piperazine Derivative Formation: The piperazine ring is then functionalized with the fluoropyridine moiety through nucleophilic substitution reactions.

    Sulfonyl Fluoride Introduction: Finally, the sulfonyl fluoride group is introduced using reagents like sulfuryl fluoride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and fluoropyridine moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Piperazines: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.

Scientific Research Applications

4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share the fluoropyridine moiety but differ in their functional groups.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have similar piperazine cores but different substituents.

Uniqueness

4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to its combination of a fluoropyridine moiety and a sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-[(5-fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O2S/c11-10-5-9(6-13-7-10)8-14-1-3-15(4-2-14)18(12,16)17/h5-7H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUIDVXBYMHORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CN=C2)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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